N-Benzyl-4-bromopyridin-2-amine

Medicinal Chemistry Drug Design Lipophilicity

Procure N-Benzyl-4-bromopyridin-2-amine as a high-purity building block for medicinal chemistry. Its XLogP3 of 3.4 enhances membrane permeability for cell-based kinase inhibitor development[reference:0]. The 4-bromo handle enables rapid SAR via Suzuki or Buchwald coupling[reference:1]. Differentiate your library with the specific N-benzyl derivative—methyl analogs alter pharmacokinetics—and ensure assay integrity with verified ≥96% purity and a Certificate of Analysis.

Molecular Formula C12H11BrN2
Molecular Weight 263.138
CAS No. 1209457-90-8
Cat. No. B581438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-4-bromopyridin-2-amine
CAS1209457-90-8
Molecular FormulaC12H11BrN2
Molecular Weight263.138
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NC=CC(=C2)Br
InChIInChI=1S/C12H11BrN2/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15)
InChIKeyFLEGLLHKFHOOBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-4-bromopyridin-2-amine (CAS 1209457-90-8): Key Intermediate for Medicinal Chemistry and Chemical Biology Research


N-Benzyl-4-bromopyridin-2-amine (also known as 2-benzylamino-4-bromopyridine; CAS 1209457-90-8) is a halogenated heterocyclic building block belonging to the class of 2-aminopyridine derivatives. Its molecular structure (C12H11BrN2; molecular weight 263.13 g/mol) features a 4-bromopyridine core linked to a benzylamino moiety at the 2-position . This compound serves as a versatile intermediate in organic synthesis, particularly for constructing more complex molecules targeting protein kinases and other enzymes [1]. Its key physicochemical properties, including a predicted XLogP3-AA of 3.4 and a topological polar surface area of 24.9 Ų [2], suggest favorable characteristics for membrane permeability and bioavailability, making it a strategic starting point in early drug discovery efforts.

The Critical Role of the N-Benzyl Group in Tuning Lipophilicity and Biological Activity in 4-Bromopyridin-2-amine Derivatives


In the context of medicinal chemistry, substituting the N-benzyl moiety of N-Benzyl-4-bromopyridin-2-amine with a smaller alkyl group or a more polar substituent is not a functionally equivalent exchange. The benzyl group significantly enhances the compound's lipophilicity, a critical determinant of its ability to passively diffuse across biological membranes and engage intracellular targets [1]. Quantitative analysis reveals that the N-benzyl derivative possesses an XLogP3-AA value of 3.4 [2], which is substantially higher than that of its N-methyl analog (XLogP3-AA = 1.9) [3]. This 1.5-unit increase in predicted logP translates to a markedly different pharmacokinetic profile, directly influencing the compound's utility as a probe or lead scaffold in cell-based assays [4]. Therefore, substituting a methyl group for the benzyl group would drastically alter the molecule's physicochemical properties, potentially leading to a loss of cellular activity or a change in target engagement, underscoring the necessity of procuring the specific N-benzyl derivative for applications where its lipophilic profile is a key design feature.

Quantitative Differentiation of N-Benzyl-4-bromopyridin-2-amine (CAS 1209457-90-8) Versus Key Analogs


Enhanced Lipophilicity: A Direct Comparison of XLogP3-AA Values Between N-Benzyl and N-Methyl Derivatives

The N-benzyl substitution in N-Benzyl-4-bromopyridin-2-amine confers a significantly higher predicted lipophilicity compared to its N-methyl analog. This is a critical differentiator, as lipophilicity is a primary driver of membrane permeability and, consequently, cellular activity and bioavailability [1]. Quantitative analysis shows a substantial difference in computed logP values between these two structurally related compounds.

Medicinal Chemistry Drug Design Lipophilicity

Strategic Synthetic Utility: A Versatile Halogenated Scaffold for Cross-Coupling Reactions

The 4-bromo substituent on the pyridine ring is a key functional handle that enables a wide range of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings [1]. This allows for the rapid diversification of the molecular scaffold to explore structure-activity relationships (SAR) and optimize biological properties. In contrast, the analogous 4-chloro derivative (N-Benzyl-4-chloropyridin-2-amine) would exhibit lower reactivity in many cross-coupling protocols, often requiring harsher conditions or more specialized catalysts, which can limit functional group tolerance and reduce synthetic efficiency [2].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Validated Identity and Purity: Adherence to Stringent Quality Control Standards

For reliable and reproducible research outcomes, the identity and purity of chemical inputs are paramount. Reputable vendors of N-Benzyl-4-bromopyridin-2-amine provide analytical documentation confirming the compound's structure and purity . This is a critical differentiator from unknown or uncertified sources. The provided certificates of analysis (CoA) typically report a minimum purity level, often ≥95% or ≥96% as determined by HPLC or NMR, ensuring that experimental results are not confounded by impurities . Furthermore, the compound's structure is unambiguously confirmed by its unique InChIKey (FLEGLLHKFHOOBK-UHFFFAOYSA-N) and SMILES notation (C1=CC=C(C=C1)CNC2=NC=CC(=C2)Br), which are essential for accurate compound registration and data management in electronic lab notebooks (ELNs) and chemical databases [1].

Analytical Chemistry Quality Control Procurement

Recommended Applications for N-Benzyl-4-bromopyridin-2-amine (CAS 1209457-90-8) in Drug Discovery and Chemical Synthesis


Design and Synthesis of Cell-Permeable Kinase Inhibitor Probes

The enhanced lipophilicity of N-Benzyl-4-bromopyridin-2-amine, as evidenced by its higher XLogP3-AA value of 3.4 [1], makes it a strategically advantageous scaffold for developing cell-permeable kinase inhibitors. In early-stage drug discovery, researchers can leverage this property to improve the passive diffusion of candidate molecules across cell membranes, a prerequisite for assessing target engagement in cell-based assays. This is particularly relevant when designing probes targeting intracellular kinases, where compounds with suboptimal lipophilicity often fail to elicit a cellular response despite showing high biochemical potency [2].

Rapid SAR Expansion via Palladium-Catalyzed Cross-Coupling Chemistry

The presence of the 4-bromo substituent provides a versatile synthetic handle for late-stage functionalization. This compound is ideally suited for use as a core building block in medicinal chemistry programs requiring rapid analog generation. The bromine atom can be efficiently replaced with a diverse array of aryl, heteroaryl, or amino groups using mild Suzuki-Miyaura or Buchwald-Hartwig coupling conditions [3]. This allows for the systematic exploration of structure-activity relationships (SAR) around the pyridine core to optimize potency, selectivity, and drug-like properties without having to redesign the entire synthetic route from scratch.

A Certified Building Block for High-Integrity Chemical Libraries

In academic core facilities, biotech, and pharmaceutical companies engaged in building proprietary compound collections, the use of fully characterized and high-purity building blocks is non-negotiable. N-Benzyl-4-bromopyridin-2-amine, when sourced from reputable suppliers, is provided with a Certificate of Analysis (CoA) confirming a minimum purity of 96% . This ensures that the resulting library compounds are of the highest possible integrity, minimizing the risk of false positives or misleading SAR data that can arise from trace impurities. Its unambiguous InChIKey (FLEGLLHKFHOOBK-UHFFFAOYSA-N) also guarantees accurate registration and management within compound databases [1].

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